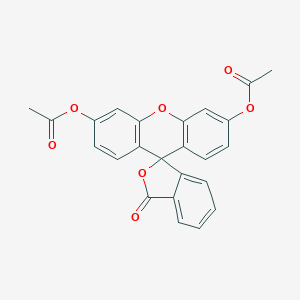
二乙酰荧光素
描述
Diacetylfluorescein, also known as Fluorescein diacetate or 3,6-Diacetoxyfluoran, is a compound with the empirical formula C24H16O7 . It is used as a reference standard in the European Pharmacopoeia (EP) .
Synthesis Analysis
The synthesis of Diacetylfluorescein involves complex chemical reactions. The structures of diacetylfluorescein have been previously reported . The preparation of unsolvated forms has been reported without structure determination . Several structures containing the lactoid tautomer in the form of acetone, methanol, and 1,4-dioxane solvates have been produced .
Molecular Structure Analysis
Diacetylfluorescein has a molecular weight of 416.38 g/mol . The molecular structure of Diacetylfluorescein is complex and involves various chemical bonds . The structure and appearance of the crystalline lactoid form of diacetylfluorescein have been studied .
Chemical Reactions Analysis
The chemical reactions involving Diacetylfluorescein are complex and involve various chemical processes . For instance, the hydrolysis of Diacetylfluorescein has been suggested as a possible method for detecting alterations in the permeability of cell membranes and inactivation of metabolic activity .
科学研究应用
Cell Viability Assays
FDA is commonly used as a cell viability probe . It is a non-fluorescent compound that can permeate live cells. Inside viable cells, esterases cleave the diacetate groups, converting FDA into a fluorescent compound. This fluorescence can be measured, providing a quantitative assessment of living cells in a sample. This application is crucial for determining cell health in various biological and medical research contexts .
Enzymatic Activity Measurement
The hydrolysis of FDA is a widely accepted method for measuring total enzymatic activity (TEA) . It is particularly useful in environmental samples or monoculture researches to assess the metabolic activity of microbial communities. This assay is sensitive and can be adapted for use with immobilized cells, such as those in biofilms, without the need to detach the cells from their carrier .
Microbial Activity Quantification
FDA hydrolysis serves as a rapid and sensitive method for quantifying microbial activity in sediments. It is an alternative to quantitative PCR (qPCR) for estimating the abundance of functional genes in microbial communities, especially in environments where humic substances may inhibit qPCR. This application is significant in environmental science, particularly in studies of urban river sediments and bioremediation .
Biofilm Analysis
In biofilm research, FDA hydrolysis can be used to evaluate the physiological state of immobilized bacterial cells. The optimized method for FDA hydrolysis allows for the quantification of TEA in the whole biofilm formed on a carrier, providing insights into the development and viability of biofilms without disturbing them .
Lipase and Esterase Substrate
FDA is a substrate for lipases and esterases, enzymes that play critical roles in lipid metabolism. By using FDA, researchers can study the activity of these enzymes in various biological samples, which is important for understanding metabolic diseases, digestion, and other physiological processes .
Staining Agent in Microscopy
As a fluorescent compound, FDA is used as a staining agent in microscopy to visualize living cells. Cells with intact membranes will fluoresce green upon the removal of the acetate groups by cellular esterases. This application is essential for differentiating between live and dead cells in a variety of biological and medical research settings .
作用机制
Target of Action
Fluorescein diacetate (FDA), also known as Diacetylfluorescein, primarily targets esterases in living cells . Esterases are enzymes that catalyze the hydrolysis of ester bonds . They play a crucial role in various biological processes, including the metabolism of lipids and proteins .
Mode of Action
FDA is a non-fluorescent molecule that can permeate cell membranes . Once inside the cell, it interacts with esterases, which cleave the acetate groups from the FDA molecule . This enzymatic action converts FDA into fluorescein, a highly fluorescent compound . The fluorescence can be quantified using a spectrofluorometer or a spectrophotometer .
Biochemical Pathways
The primary biochemical pathway involved in the action of FDA is the hydrolysis of ester bonds . This process is catalyzed by esterases present in the cell . The hydrolysis of FDA results in the production of fluorescein, which emits a bright yellow-green glow when excited . This fluorescence is a direct measure of the enzymatic activity within the cell .
Pharmacokinetics
The pharmacokinetics of FDA primarily involve its absorption and metabolism within the cell . FDA, being a cell-permeable compound, can easily cross cell membranes . Once inside the cell, it is metabolized by esterases to produce fluorescein . The rate of this metabolic process can impact the bioavailability of fluorescein and, consequently, the intensity of fluorescence observed .
Result of Action
The action of FDA results in the production of fluorescein, which emits a bright yellow-green fluorescence . This fluorescence is a sign of cell viability, as only living cells with active esterases can convert FDA into fluorescein . Therefore, the intensity of fluorescence serves as a direct measure of cell viability and enzymatic activity .
Action Environment
The action of FDA can be influenced by various environmental factors. For instance, the enzymatic activity of esterases, and hence the conversion of FDA to fluorescein, can be affected by factors such as pH, temperature, and the presence of other enzymes . Moreover, FDA staining must be kept in the dark at 4°C or it will spoil . Therefore, these factors must be carefully controlled to ensure accurate measurement of cell viability and enzymatic activity .
属性
IUPAC Name |
(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O7/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADEQDQBURGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060490 | |
| Record name | Fluorescein 3′,6′-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein diacetate | |
CAS RN |
596-09-8 | |
| Record name | Fluorescein, diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetylfluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 596-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorescein 3′,6′-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL39R93PRE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
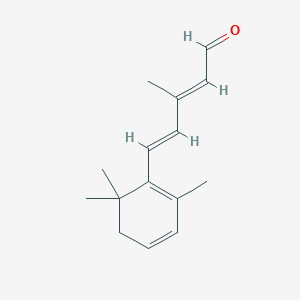
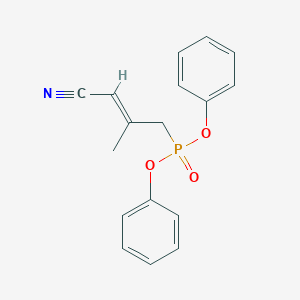
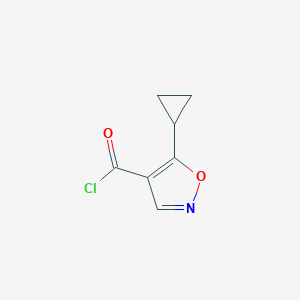
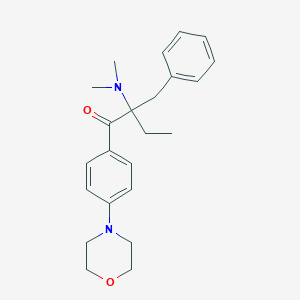



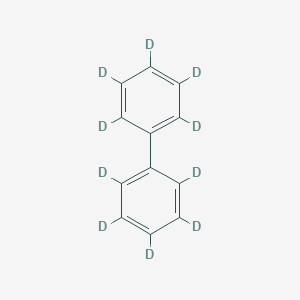
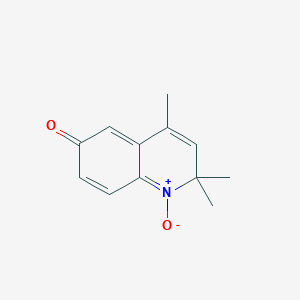

![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)